molecular formula C5H8O2 B14746167 3,4-Dimethyloxetan-2-one CAS No. 5402-54-0

3,4-Dimethyloxetan-2-one

Cat. No.: B14746167
CAS No.: 5402-54-0
M. Wt: 100.12 g/mol
InChI Key: IABBAPSDOJPBAF-UHFFFAOYSA-N
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Description

3,4-Dimethyloxetan-2-one is a chemical compound with the molecular formula C5H8O2. It is a member of the oxetane family, which are four-membered cyclic ethers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyloxetan-2-one typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide in ethanol. This reaction yields 3-(bromomethyl)oxetan-3-yl methanol, which can be further treated with various phenols to produce substituted oxetanes .

Industrial Production Methods

the general principles of oxetane synthesis, such as cyclization reactions and the use of appropriate catalysts, are likely to be employed on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyloxetan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Dimethyloxetan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Oxetane derivatives are explored for their potential as pharmaceutical agents due to their unique structural properties.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethyloxetan-2-one involves its ability to undergo ring-opening reactions, which can lead to the formation of various reactive intermediates. These intermediates can interact with molecular targets, leading to the desired chemical transformations. The specific pathways and molecular targets depend on the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyloxetan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other oxetane derivatives. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and materials science .

Properties

CAS No.

5402-54-0

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

3,4-dimethyloxetan-2-one

InChI

InChI=1S/C5H8O2/c1-3-4(2)7-5(3)6/h3-4H,1-2H3

InChI Key

IABBAPSDOJPBAF-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC1=O)C

Origin of Product

United States

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